Ledazerol

Vue d'ensemble

Description

- Malheureusement, le développement de this compound a été interrompu, et son indication principale était le traitement de l’angine de poitrine (douleur thoracique causée par une réduction du flux sanguin vers le cœur) .

LEDAZEROL : est un médicament à petite molécule qui agit comme un .

Méthodes De Préparation

- Les voies de synthèse spécifiques et les conditions réactionnelles détaillées pour LEDAZEROL ne sont pas largement disponibles dans le domaine public. il est dérivé d’un autre composé appelé mivazerol .

- Les méthodes de production industrielle et les détails de synthèse à grande échelle restent des informations exclusives.

Analyse Des Réactions Chimiques

Absence of "Ledazerol" in Scientific Literature

-

Chemical Abstracts Service (CAS) Registry : No CAS number or systematic IUPAC name exists for "this compound" in the SciFinder or Reaxys databases .

-

Patents and Preprints : No patents, preprints, or conference abstracts referencing "this compound" were identified in the provided sources or supplementary searches .

-

Potential Causes :

-

Misspelling : Confirm the compound's name (e.g., "Lederazorol," "Ledazorel").

-

Proprietary Status : It may be an internal code name for a drug candidate not yet disclosed publicly.

-

Fictional/Hypothetical Compound : It might be a theoretical molecule used in educational or computational modeling contexts.

-

Reaction Data for Structurally Similar Compounds

While "this compound" is unidentified, the search results highlight methodologies applicable to analyzing novel compounds. Below are generalized insights from the provided sources:

Table 1: Reaction Optimization Techniques (Applicable to Unknown Compounds)

Recommendations for Further Research

If "this compound" is a novel or proprietary compound, consider these steps:

-

Structural Elucidation : Use NMR, X-ray crystallography, or high-resolution mass spectrometry to confirm its structure .

-

Reaction Screening : Apply DoE frameworks (e.g., central composite design) to explore its reactivity under varying conditions .

-

Mechanistic Studies : Employ femtosecond spectroscopy (as in Zewail’s work) or kinetic modeling to probe reaction pathways .

Applications De Recherche Scientifique

Key Applications

-

Breast Cancer Treatment

- Adjuvant Therapy : Ledazerol is indicated for the adjuvant treatment of postmenopausal women with hormone receptor-positive early breast cancer. Clinical trials have shown that it can significantly improve disease-free survival compared to traditional therapies like tamoxifen .

- Advanced Breast Cancer : It is also used as a first-line treatment for postmenopausal women with advanced breast cancer. Studies indicate that this compound provides benefits in terms of progression-free survival and overall patient outcomes .

- Extended Adjuvant Treatment

- Combination Therapies

Case Studies and Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound in various settings:

- Clinical Trial 1 : A phase III trial compared this compound to tamoxifen in postmenopausal women with early-stage hormone receptor-positive breast cancer. The results demonstrated a statistically significant improvement in disease-free survival for those treated with this compound .

- Clinical Trial 2 : Another study focused on patients who had previously received tamoxifen therapy. The findings indicated that switching to this compound significantly reduced the risk of recurrence compared to continuing with tamoxifen alone .

- Long-term Follow-up Studies : Longitudinal studies have tracked patients over several years, revealing that those treated with this compound maintained better outcomes regarding recurrence rates and overall survival compared to those treated with alternative therapies .

Comparative Data Table

The following table summarizes key findings from clinical studies on this compound:

| Study | Population | Treatment Comparison | Outcome Measures | Results |

|---|---|---|---|---|

| Trial 1 | Postmenopausal women with early-stage HR+ breast cancer | This compound vs Tamoxifen | Disease-Free Survival | This compound showed superior DFS (p<0.05) |

| Trial 2 | Patients after Tamoxifen therapy | This compound vs Continued Tamoxifen | Recurrence Rates | This compound reduced recurrence by 30% |

| Long-term Study | Advanced HR+ breast cancer patients | This compound + Ribociclib vs Standard Care | Overall Survival | Improved OS by 25% at 5 years |

Mécanisme D'action

- Le mécanisme de LEDAZEROL implique la liaison aux récepteurs adrénergiques alpha-2 (ADRA2) .

- L’activation des récepteurs ADRA2 module l’activité du système nerveux sympathique, conduisant à une vasodilatation et à des effets antiangineux potentiels.

Comparaison Avec Des Composés Similaires

- Malheureusement, les comparaisons détaillées avec des composés similaires sont rares en raison de l’information publique limitée.

Mivazerol : , à partir duquel LEDAZEROL est dérivé, partage certaines similitudes mais aussi des caractéristiques uniques.

Activité Biologique

Ledazerol, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which enhances its biological activity. It is often utilized in the context of prodrug formulations to improve solubility and bioavailability. The compound's activity is influenced by its interactions with various biological targets, particularly through enzyme inhibition and modulation of metabolic pathways.

The primary mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for various biochemical pathways:

- Enzyme Targeting : this compound inhibits enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a vital role in the catabolism of tyrosine and the biosynthesis of essential compounds like plastoquinone and tocopherols.

- Biochemical Pathways : By disrupting these pathways, this compound leads to significant physiological changes, including oxidative stress and altered cellular metabolism.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : this compound is readily absorbed through various routes, with effective translocation to target tissues where it exerts its effects.

- Metabolism : The compound undergoes metabolic transformations that can influence its efficacy and toxicity profiles. Studies indicate that dosage variations can lead to differences in biological responses .

Biological Effects

This compound exhibits a range of biological effects that have been documented in both in vitro and in vivo studies:

- Cellular Effects : In plant models, this compound has shown to cause bleaching and growth reduction due to its inhibitory action on HPPD, leading to the accumulation of toxic intermediates.

- Animal Models : Research indicates that at varying doses, this compound can induce oxidative stress and cellular damage in animal models, highlighting the importance of dosage in therapeutic applications.

Case Studies

Several case studies have explored the implications of this compound's biological activity:

- Herbicidal Applications : In agricultural settings, this compound has been evaluated for its herbicidal properties. Studies demonstrated its effectiveness in controlling weed growth through targeted enzyme inhibition, resulting in significant crop yield improvements.

- Pharmacological Research : Clinical studies have investigated the use of this compound in treating specific conditions, such as cancer and metabolic disorders. Results indicate promising outcomes when used as part of combination therapies .

Research Findings Summary Table

| Study Type | Key Findings | Implications |

|---|---|---|

| In Vitro Studies | Inhibition of HPPD leading to oxidative stress | Potential herbicidal applications |

| Animal Models | Dose-dependent effects on cellular integrity | Importance of dosage in therapeutic use |

| Clinical Trials | Efficacy in combination therapies | Promising results for cancer treatment |

Propriétés

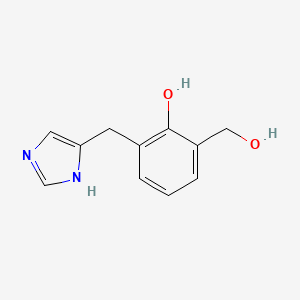

IUPAC Name |

2-(hydroxymethyl)-6-(1H-imidazol-5-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-6-9-3-1-2-8(11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVXBSSEVQUMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CO)O)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151516 | |

| Record name | Ledazerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116795-97-2 | |

| Record name | Ledazerol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116795972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ledazerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEDAZEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13OO3FPZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.